molecular formula C18H18N2O3S B495138 4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide CAS No. 443904-37-8

4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Cat. No. B495138
M. Wt: 342.4g/mol
InChI Key: CFCNBGSSPSUGEM-UHFFFAOYSA-N
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Description

4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide is a compound that belongs to the sulfonamide class of compounds. It has been synthesized using various methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

Anti-tubercular Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Chemodivergent Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
  • Methods of Application: N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
  • Results: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10, 6210–6215. DOI: 10.1039/c9sc02067e : Srinivasarao, S., Nandikolla, A., Suresh, A., Van Calster, K., De Voogt, L., Cappoen, D., Ghosh, B., Aggarwal, H., Murugesan, S., & Chandra Sekhar, K. V. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12452–12463. DOI: 10.1039/d0ra01348j

properties

IUPAC Name

4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)20-13-14-7-5-6-12-19-14/h3-12,20H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCNBGSSPSUGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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